molecular formula C6H15N<br>CH3CH(CH3)NHCH(CH3)CH3<br>C6H15N B044863 Diisopropylamine CAS No. 108-18-9

Diisopropylamine

Cat. No. B044863
CAS RN: 108-18-9
M. Wt: 101.19 g/mol
InChI Key: UAOMVDZJSHZZME-UHFFFAOYSA-N
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Patent
US07173137B2

Procedure details

Synthesis of Hydroxy Acids 33 and 34 as illustrated in FIG. 6. Aldol Condensation of Acid 21 with Aldehyde 7. A solution of keto acid 21 (752 mg, 4.42 mmol, 1.0 equiv) in THF (22 mL) was added dropwise at −780° C. to a freshly prepared solution of LDA [formed by addition of n-BuLi (6.49 mL, 1.6 M solution in hexanes, 10.4 mmol, 2.35 equiv) to a solution of diisopropylamine (1.43 mL, 10.2 mmol, 2.3 equiv) in THF (44 mL) at −10° C. and stirring for 30 min]. After stirring for 15 min the reaction mixture was allowed to warm to −30° C. and stirred at that temperature for 1.5 h. The reaction mixture was cooled back to −78° C. and a solution of aldehyde 7 (0.891 g, 7.07 mmol, 1.6 equiv) in THF (22 mL) was added via cannula. The resulting mixture was stirred for 15 min at −78° C., then warmed to 40° C. and stirred for 1 h, cooled to −78° C. and quenched by slow addition of saturated aqueous NH4Cl (10 mL) solution. The reaction mixture was warmed to 0° C., and acetic acid (1.26 mL, 22.1 mmol, 5.0 equiv) was added, followed by warming to 25° C. Extractions with EtOAc (6×15 mL), filtration through a short plug of silica gel and concentration afforded, in high yield, a mixture of aldol products 33 and 34 along with unreacted starting acid 21 in a 35:50:15 ratio (1H NMR). This crude material was used without further purification.
Name
Quantity
44 mL
Type
solvent
Reaction Step One
[Compound]
Name
Hydroxy Acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Acid 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
keto acid
Quantity
752 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
22 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(C[AlH]C[CH:7]([CH3:9])[CH3:8])C.[Li+:10].[CH3:11][CH:12]([N-:14][CH:15]([CH3:17])[CH3:16])[CH3:13]>C1COCC1>[Li:10][CH2:11][CH2:9][CH2:7][CH3:8].[CH:12]([NH:14][CH:15]([CH3:17])[CH3:16])([CH3:13])[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
44 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Hydroxy Acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Acid 21
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Four
Name
keto acid
Quantity
752 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
22 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Li]CCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.4 mmol
AMOUNT: MOLARITY
AMOUNT: VOLUME 6.49 mL
AMOUNT: EQUIVALENTS
Name
Type
product
Smiles
C(C)(C)NC(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.2 mmol
AMOUNT: VOLUME 1.43 mL
AMOUNT: EQUIVALENTS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.